molecular formula C15H20O B7903911 3-Methylphenyl cycloheptyl ketone

3-Methylphenyl cycloheptyl ketone

Cat. No.: B7903911
M. Wt: 216.32 g/mol
InChI Key: GFMJBWDZLQMTQZ-UHFFFAOYSA-N
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Description

3-Methylphenyl cycloheptyl ketone is an aromatic ketone with the molecular formula C15H20O and is identified by the PubChem CID 62586859 . This compound, which features a cycloheptyl group linked to a 3-methylphenyl ring via a ketone functional group, is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a medicinal product. While specific biological data for this exact molecule is limited in the public domain, its structural features are of significant interest in medicinal chemistry research. Compounds within this chemical class, particularly aryl alkyl ketones, serve as critical intermediates and core scaffolds in drug discovery efforts . For instance, structurally related phenyl ketone analogs have been explored in the pharmacophore-based design of mitofusin activators, which are investigated as potential therapeutics for neurodegenerative diseases linked to mitochondrial dysfunction, such as amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease type 2A . The ketone linker in such structures is known to provide optimal spatial separation between aromatic and cyclic aliphatic moieties, a key feature for mimicking function-critical amino acid side chains and achieving biological activity . Researchers may utilize 3-Methylphenyl cycloheptyl ketone as a building block in organic synthesis or as a structural analog in structure-activity relationship (SAR) studies to optimize the pharmacological properties of new chemical entities, including their metabolic stability and nervous system exposure .

Properties

IUPAC Name

cycloheptyl-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-12-7-6-10-14(11-12)15(16)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMJBWDZLQMTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylphenyl cycloheptyl ketone typically involves the Friedel-Crafts acylation of cycloheptanone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-Methylphenyl cycloheptyl ketone can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and solvent systems can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl cycloheptyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-Methylphenyl cycloheptyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylphenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic addition reactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Cyclopentyl and Cyclohexyl Analogs

  • Cyclopentyl 3-Methylphenyl Ketone (CAS 85359-50-8) : This analog features a five-membered cyclopentyl ring. Its molecular weight (188.27 g/mol) is lower than the cycloheptyl derivative, and synthesis typically avoids the fragmentation steps required for seven-membered rings .
  • Cyclohexyl Derivatives : Cyclohexyl analogs (e.g., compound 3d in antifungal studies) exhibit higher synthetic yields in some cases and superior biological activity due to optimal ring conformation for target binding .

Chlorinated and Fluorinated Derivatives

  • 3-Chloro-5-fluorophenyl Cyclobutyl Ketone : Features a four-membered cyclobutyl ring and halogen substituents, leading to higher steric strain and distinct reactivity profiles .

Reactivity and Kinetic Studies

Reaction rates of cycloalkyl phenyl ketones with sodium borohydride (NaBH₄) correlate with ring strain:

  • Cyclopropyl Phenyl Ketone : Low reaction rate due to high angular strain hindering hydride attack .
  • Cyclopentyl and Cyclohexyl Analogs : Rates increase with decreasing strain, though cyclohexyl derivatives paradoxically react slower than cyclopentyl ones, possibly due to torsional effects .

Physical and Chemical Properties

Property Cyclopentyl 3-Methylphenyl Ketone Cyclohexyl Analog 3-Methylphenyl Cycloheptyl Ketone
Molecular Weight (g/mol) 188.27 ~200 (estimated) ~210 (estimated)
Synthesis Yield High (simple routes) Moderate 84% (via SmI₂ fragmentation)
Antifungal MIC₅₀ (µg/mL) 32–64 8–16 32–64
NaBH₄ Reactivity High (low strain) Moderate Predicted high

Key Research Findings

  • Synthetic Challenges : Cycloheptyl ketones require multi-step syntheses with specialized reagents (e.g., SmI₂), whereas smaller rings are more straightforward to prepare .
  • Biological Performance : Despite synthetic hurdles, cycloheptyl derivatives retain moderate bioactivity, though less than cyclohexyl analogs, highlighting the importance of ring size in drug design .
  • Reactivity Trends : The seven-membered ring’s balance of reduced strain and conformational flexibility may enhance reactivity in certain transformations, such as reductions or nucleophilic additions .

Biological Activity

3-Methylphenyl cycloheptyl ketone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

3-Methylphenyl cycloheptyl ketone is characterized by its ketone functional group attached to a cycloheptyl ring and a methyl-substituted phenyl group. The molecular structure influences its interaction with biological systems.

The biological activity of 3-Methylphenyl cycloheptyl ketone primarily involves its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and undergo nucleophilic addition reactions with biological molecules, influencing biochemical pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in signaling pathways, potentially altering physiological responses.

Biological Activity Insights

Research indicates that 3-Methylphenyl cycloheptyl ketone exhibits several biological activities, including anti-inflammatory, analgesic, and cytoprotective effects.

Case Studies

  • Cytoprotective Effects : In studies focusing on mitochondrial bioenergetics, derivatives of similar compounds have shown the ability to enhance ATP production, suggesting that 3-Methylphenyl cycloheptyl ketone may also promote mitochondrial function .
  • Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could contribute to protective effects against oxidative stress in cells.

Research Findings

A review of the literature reveals various studies assessing the biological activity of similar compounds:

StudyFindings
Investigated the mechanism of action involving enzyme interactions; noted potential therapeutic applications.
Explored cytoprotective activity related to mitochondrial function; suggested further exploration for drug development.
Discussed the synthesis and evaluation of related compounds; highlighted the importance of structural modifications for enhanced activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Methylphenyl cycloheptyl ketone, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism of Action
3-Fluorophenyl cycloheptyl ketonePotentially enhanced binding affinity due to fluorine substitutionSimilar hydrogen bonding capabilities
3-Methylphenyl cyclopentyl ketoneLower lipophilicity affecting membrane permeabilityLess effective in receptor binding

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methylphenyl cycloheptyl ketone, and what reaction conditions optimize yield?

  • Methodology : Two primary routes are documented:

  • SmI₂-mediated fragmentation : Cyclopropyl ketones (e.g., 1-benzoyl-1-bromocycloheptane) undergo reductive cleavage using SmI₂, followed by acidic workup to yield the cycloheptyl ketone (84% yield) .
  • Grignard reaction : Cycloheptanecarbonitrile reacts with phenylmagnesium bromide, followed by acid hydrolysis to form the ketone (73% yield) .
  • Optimization includes controlling temperature (e.g., 0–60°C for SmI₂ reactions) and solvent selection (e.g., THF or dichloromethane).

Q. How is the molecular structure of 3-Methylphenyl cycloheptyl ketone characterized experimentally and computationally?

  • Methodology :

  • Experimental : NMR (¹H/¹³C) and mass spectrometry (MS) confirm functional groups and molecular weight. X-ray crystallography resolves stereochemistry for crystalline derivatives .
  • Computational : Density Functional Theory (DFT) simulations predict bond angles, torsional strain, and electronic properties. Software like Gaussian or ORCA models spatial arrangements .

Q. What are the typical chemical reactions and functional group transformations observed in 3-Methylphenyl cycloheptyl ketone?

  • Methodology :

  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, with reaction rates influenced by cycloheptyl ring strain (higher rates vs. cyclohexyl analogs) .
  • Oxidation : MnO₂ or KMnO₄ oxidizes the ketone to carboxylic acids or enones, depending on conditions .
  • Substitution : Electrophilic aromatic substitution at the 3-methylphenyl group introduces halogens or nitro groups .

Advanced Research Questions

Q. How do steric and electronic effects of the cycloheptyl group influence reaction kinetics and selectivity in catalytic transformations?

  • Methodology :

  • Kinetic studies : Compare hydride reduction rates (e.g., NaBH₄) across cycloalkyl phenyl ketones. Cycloheptyl’s lower angular strain increases reactivity vs. cyclopropane derivatives .
  • Steric maps : Molecular dynamics simulations quantify steric hindrance around the ketone group, correlating with enantioselectivity in asymmetric catalysis .

Q. What challenges arise in dehydrogenating 3-Methylphenyl cycloheptyl ketone to form cycloheptyl dienones, and how are they addressed?

  • Methodology :

  • Dehydrogenation barriers : Pd/C or DDQ-mediated dehydrogenation often stalls due to ring strain. Alternative pathways include:
  • PhSeBr oxidative elimination : Forms conjugated enones (56% yield over two steps) .
  • Enzyme-mediated catalysis : Cytochrome P450 mutants enable selective C-H activation .

Q. How does the cycloheptyl ring size modulate biological activity compared to smaller (cyclopentyl) or larger (cyclooctyl) analogs?

  • Methodology :

  • Cytotoxicity assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) to correlate ring size with IC₅₀ values. Cycloheptyl analogs show enhanced membrane permeability vs. cyclopentyl .
  • Enzyme inhibition : Screen for kinase or topoisomerase inhibition. Larger rings (e.g., cycloheptyl) may disrupt ATP-binding pockets in kinases like PKC .

Q. How are data contradictions resolved in studies of 3-Methylphenyl cycloheptyl ketone’s reactivity or bioactivity?

  • Methodology :

  • Meta-analysis : Compare kinetic data (e.g., reduction rates) across studies to identify outliers caused by solvent polarity or catalyst impurities .
  • Dose-response validation : Replicate conflicting bioactivity results using standardized assays (e.g., MTT for cytotoxicity) and orthogonal techniques (e.g., flow cytometry) .

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